molecular formula C20H14ClN3O3 B11247632 N-[5-(1,3-benzoxazol-2-yl)pyridin-3-yl]-2-(2-chlorophenoxy)acetamide

N-[5-(1,3-benzoxazol-2-yl)pyridin-3-yl]-2-(2-chlorophenoxy)acetamide

Cat. No.: B11247632
M. Wt: 379.8 g/mol
InChI Key: QSQPBGJGXWEABX-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzoxazol-2-yl)pyridin-3-yl]-2-(2-chlorophenoxy)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoxazole ring fused to a pyridine ring, with a chlorophenoxyacetamide moiety attached, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,3-benzoxazol-2-yl)pyridin-3-yl]-2-(2-chlorophenoxy)acetamide typically involves multi-step organic reactions. The process often starts with the preparation of the benzoxazole and pyridine intermediates, followed by their coupling through various organic reactions. Common reagents used in these reactions include chlorinating agents, amines, and acylating agents. The reaction conditions usually involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process is optimized to minimize waste and maximize yield, often employing catalytic agents to speed up the reactions. Quality control measures are in place to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1,3-benzoxazol-2-yl)pyridin-3-yl]-2-(2-chlorophenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halides. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, pressures, and solvents to achieve optimal results.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, expanding the compound’s utility in different applications.

Scientific Research Applications

N-[5-(1,3-benzoxazol-2-yl)pyridin-3-yl]-2-(2-chlorophenoxy)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways involved in diseases.

    Industry: Utilized in the development of new materials and chemical processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)pyridin-3-yl]-2-(2-chlorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-[5-(1,3-benzoxazol-2-yl)pyridin-3-yl]-2-(2-chlorophenoxy)acetamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:

    N-[5-(1,3-benzoxazol-2-yl)pyridin-3-yl]-2-(2-fluorophenoxy)acetamide: Differing by the substitution of a fluorine atom instead of chlorine, which may alter its reactivity and biological activity.

    N-[5-(1,3-benzoxazol-2-yl)pyridin-3-yl]-2-(2-bromophenoxy)acetamide:

    N-[5-(1,3-benzoxazol-2-yl)pyridin-3-yl]-2-(2-methylphenoxy)acetamide: With a methyl group, this compound may exhibit different steric and electronic effects.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H14ClN3O3

Molecular Weight

379.8 g/mol

IUPAC Name

N-[5-(1,3-benzoxazol-2-yl)pyridin-3-yl]-2-(2-chlorophenoxy)acetamide

InChI

InChI=1S/C20H14ClN3O3/c21-15-5-1-3-7-17(15)26-12-19(25)23-14-9-13(10-22-11-14)20-24-16-6-2-4-8-18(16)27-20/h1-11H,12H2,(H,23,25)

InChI Key

QSQPBGJGXWEABX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CN=C3)NC(=O)COC4=CC=CC=C4Cl

Origin of Product

United States

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